1-(Azetidin-3-yl)piperidin-3-ol
Description
Significance of Azetidine (B1206935) and Piperidine (B6355638) Scaffolds in Modern Chemical Research
The foundational components of 1-(Azetidin-3-yl)piperidin-3-ol, the azetidine and piperidine rings, are independently recognized as "privileged scaffolds" in drug discovery.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block for medicinal chemists. nih.gov Despite historical challenges in its synthesis due to ring strain, recent advancements have made it more accessible. nih.govrsc.org Its appeal lies in its unique combination of molecular rigidity and stability, which can favorably influence the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. nih.govresearchgate.net The incorporation of an azetidine moiety has led to compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov
The piperidine scaffold, a six-membered nitrogenous ring, is one of the most ubiquitous heterocycles found in pharmaceuticals, including numerous drugs approved by the U.S. Food and Drug Administration. thieme-connect.comlongdom.org Its flexible, chair-like conformation allows for diverse substitution patterns, enabling fine-tuning of a compound's biological activity and properties. thieme-connect.com The introduction of chiral centers or substituents on the piperidine ring can significantly alter a molecule's physicochemical characteristics, such as water solubility, which is a critical factor in drug development. thieme-connect.com
The strategic combination of these two scaffolds aims to leverage the advantageous properties of both, creating novel chemical entities with enhanced structural and functional diversity.
Overview of Azetidinyl-Piperidinol Architectures in Advanced Chemical Synthesis
The synthesis of molecules containing both azetidine and piperidine rings, such as the azetidinyl-piperidinol architecture, is a key area of focus in contemporary organic synthesis. The development of synthetic routes to these structures allows for the exploration of new chemical space. For instance, a study on mGlu₂ receptor positive allosteric modulators (PAMs) identified 3-(azetidin-3-yl)-1H-benzimidazol-2-one as a promising bioisostere, demonstrating the utility of the azetidin-3-yl group in scaffold hopping strategies. nih.gov
The specific linkage and stereochemistry of these combined scaffolds are crucial. Research on certain enzyme inhibitors has shown that replacing a 1,3-disubstituted piperidine moiety with an azetidine ring can significantly impact biological activity, underscoring the importance of the precise three-dimensional arrangement. thieme-connect.com The synthesis of such molecules often involves multi-step sequences that may utilize versatile intermediates like aziridinium (B1262131) ylides for the construction of the heterocyclic cores. longdom.org The development of efficient and modular synthetic pathways is critical for producing a variety of analogues for structure-activity relationship (SAR) studies. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₆N₂O |
| CAS Number | 2097979-19-4 (dihydrochloride salt) bldpharm.com |
| Related Isomer | 1-[(3S)-piperidin-3-yl]azetidin-3-ol nih.gov |
Research Trajectory of Bridged and Fused Azetidine-Piperidine Systems
The research trajectory in this area is moving towards more complex and conformationally constrained systems, such as bridged and fused azetidine-piperidine structures. These advanced architectures aim to reduce the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets.
Recent research has focused on the development of versatile methods to synthesize bridged isosteres of piperidines and piperazines. nih.gov These efforts create novel molecular shapes that can be evaluated for various biological activities. Another innovative approach involves creating "stretched" analogues of piperidine by incorporating azetidine-based structures, which results in building blocks with larger sizes and different conformational properties. acs.org
Furthermore, the development of modular synthetic platforms enables the systematic elaboration of simple fragments into more complex 3D structures, including fused piperidines. acs.org This trend also includes the synthesis of spirocyclic systems, where the azetidine and piperidine rings share a single atom, leading to unique and rigid three-dimensional orientations. rsc.orgnih.gov These sophisticated designs represent the frontier of heterocyclic chemistry, aiming to provide next-generation building blocks for drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(azetidin-3-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-8-2-1-3-10(6-8)7-4-9-5-7/h7-9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNLQFILDHJPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306622 | |
| Record name | 1-(3-Azetidinyl)-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178312-52-2 | |
| Record name | 1-(3-Azetidinyl)-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178312-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Azetidinyl)-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Medicinal Chemistry Research Strategies for Azetidinyl Piperidinol Analogues
Design Principles for Novel Azetidinyl-Piperidinol Derivatives
The design of new molecules based on the azetidinyl-piperidinol scaffold is guided by established medicinal chemistry principles aimed at improving potency, selectivity, and pharmacokinetic profiles. Azetidines, as four-membered nitrogen-containing heterocycles, are particularly valued in drug discovery. researchgate.netrsc.org They are often used as bioisosteres for other cyclic amines, such as pyrrolidines or piperazines, offering a unique vector for substitution in three-dimensional space while often leading to improved properties like reduced lipophilicity and enhanced metabolic stability. acs.org
Key design principles include:
Scaffold Rigidity: Introducing conformational constraints into a molecule can enhance its binding affinity for a target by reducing the entropic penalty upon binding. The azetidinyl-piperidinol core provides a semi-rigid foundation that can be further modified to create highly structured analogues. nih.govresearchgate.net
Structural Simplification: In some cases, the azetidinyl-piperidinol scaffold can be derived from the simplification of more complex natural products or large, hydrophobic lead compounds. nih.gov This strategy aims to retain the key pharmacophoric elements responsible for biological activity while improving synthetic accessibility and drug-like properties. nih.gov
Bioisosteric Replacement: The azetidine (B1206935) ring itself is considered a valuable replacement for other saturated heterocycles. rsc.org Its unique puckered structure and the influence of its nitrogen atom can lead to favorable interactions with protein targets and improved absorption, distribution, metabolism, and excretion (ADME) properties.
Biology-Oriented Synthesis (BIOS): This approach involves the systematic synthesis of compound libraries based on scaffolds found in natural products. The azetidinyl-piperidinol core can serve as a simplified, synthetically tractable starting point for creating libraries of novel compounds to screen against a wide range of biological targets. nih.gov
Structure-Activity Relationship (SAR) Studies in Azetidine-Piperidine Systems
Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the azetidinyl-piperidinol scaffold, SAR exploration is systematically divided into modifications of the azetidine ring, the piperidine (B6355638) moiety, and the linkage between them.
The azetidine ring, though small, offers significant opportunities for structural modification to probe and enhance biological activity. Its four-membered structure introduces a degree of ring strain that can influence its reactivity and conformation. rsc.org
Conformational Restriction: The inherent rigidity of the azetidine ring helps to pre-organize the molecule into a specific conformation, which can be crucial for binding to a biological target. nih.govnih.gov This conformational restriction is a key feature that medicinal chemists exploit.
Substitution: Introducing substituents onto the azetidine ring can profoundly impact a compound's properties. For instance, Pd-catalyzed C(sp³)–H arylation at the C3 position of an azetidine-2-carboxylic acid has been used to create stereochemically defined building blocks for complex molecules with antimalarial activity. nih.gov This demonstrates that even the carbon atoms of the ring can be functionalized to explore new interactions with a target.
Physicochemical Modulation: Fluorination is a common strategy to alter the physicochemical properties of a lead compound. Adding fluorine atoms to the azetidine ring can lower the basicity (pKa) of the nitrogen atom and alter the molecule's lipophilicity (LogP), which can in turn affect target binding, membrane permeability, and metabolic stability. researchgate.net
Table 1: Impact of Azetidine Ring Modifications on Molecular Properties
| Modification Type | Example | Primary Effect | Potential Therapeutic Impact |
| C3-Arylation | Adding a phenyl group at C3 | Introduces steric bulk and potential for π-π interactions | Enhanced binding affinity, altered selectivity |
| Fluorination | Replacing a hydrogen with fluorine | Lowers pKa of azetidine nitrogen, alters LogP | Improved metabolic stability, modified cell permeability |
| Spirocyclization | Fusing a cyclopropane (B1198618) ring | Increases rigidity and 3D complexity | Enhanced target selectivity, novel intellectual property |
The piperidine ring is one of the most ubiquitous heterocycles in approved drugs, and its substitution pattern is critical in defining a molecule's pharmacological profile. nih.govnih.gov In the context of the 1-(azetidin-3-yl)piperidin-3-ol scaffold, the piperidine moiety offers multiple positions for substitution.
The 3-Hydroxy Group: The hydroxyl group at the 3-position is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. SAR studies often begin by exploring the necessity of this group. Modifications might include inversion of its stereochemistry, replacement with other hydrogen-bonding groups (e.g., -NH2, -SH), or esterification/etherification to probe the size and nature of the binding pocket.
Other Ring Positions: The remaining positions on the piperidine ring (2, 4, 5, and 6) are available for substitution to enhance potency or fine-tune physicochemical properties. For example, adding small alkyl or aryl groups can explore hydrophobic pockets in the target protein. The SAR of piperine, an alkaloid containing a piperidine ring, demonstrates that modifications to this ring can dramatically enhance or abolish its biological activities. nih.gov
Table 2: Representative SAR of Piperidine Ring Substitutions
| Position of Substitution | Substituent | General Observation on Activity | Rationale |
| C3 | -OH (R-stereocenter) | Often critical for activity | Key hydrogen bond interaction with target |
| C3 | -OCH3 | Activity often reduced or lost | Loss of hydrogen bond donor capability |
| C4 | -F | May increase metabolic stability | Blocks potential site of metabolism |
| C4 | Phenyl group | Can increase affinity through hydrophobic or π-stacking interactions | Accesses an aromatic binding pocket |
Linker Insertion: Introducing a flexible or rigid linker (e.g., a carbonyl, methylene, or ethylene (B1197577) glycol unit) between the azetidine nitrogen and the piperidine ring alters the distance and relative orientation of the two rings. This allows for the exploration of larger binding sites and can optimize the positioning of the key pharmacophores.
Bridging and Fusing: A more advanced strategy involves creating bicyclic systems by bridging the two rings. For example, a synthetic approach toward an antimalarial compound involved using a bifunctional linker to form an eight-membered ring that incorporated the original azetidine structure. nih.gov This creates a highly rigid and structurally complex scaffold, which can lead to significant gains in both binding affinity and selectivity by locking the molecule into a bioactive conformation. nih.gov
Lead Optimization Methodologies for Azetidinyl-Piperidinol Scaffolds
Lead optimization is the iterative process of refining a promising lead compound into a preclinical drug candidate with optimal potency, selectivity, and ADMET properties. nih.govnih.gov For azetidinyl-piperidinol scaffolds, this process leverages the SAR data to make targeted modifications. The trend of increasing molecular weight and lipophilicity during optimization is a common pitfall that can lead to poor pharmacokinetic profiles; thus, efficient strategies are crucial. nih.gov
Increasing the affinity of a compound for its biological target is a primary goal of lead optimization. This is achieved by maximizing favorable molecular interactions between the ligand and the protein's binding site.
Exploiting Hydrogen Bonds: As noted, the piperidinol's hydroxyl group and the azetidine's nitrogen are prime candidates for hydrogen bonding. Optimization strategies include rigidifying the scaffold to present these groups in an ideal geometry for interaction with corresponding donors or acceptors in the binding site.
Probing Hydrophobic and Aromatic Interactions: SAR data may reveal pockets in the binding site that can accommodate hydrophobic (alkyl) or aromatic (phenyl) groups. Adding such substituents to the piperidine or azetidine rings can significantly increase binding affinity through the hydrophobic effect or π-π stacking interactions. nih.gov
Table 3: Lead Optimization Strategies and Their Effect on Binding Affinity
| Strategy | Example Modification | Mechanism of Affinity Enhancement |
| Conformational Rigidity | Introduce a bridge between the two rings | Reduces the entropic cost of binding |
| Hydrogen Bond Optimization | Replace -OH with -NH2; alter stereochemistry | Forms stronger or additional hydrogen bonds with the target |
| Hydrophobic Pocket Filling | Add a methyl or ethyl group to the piperidine ring | Increases favorable van der Waals and hydrophobic interactions |
| π-π Stacking | Add a phenyl or pyridyl group to the azetidine ring | Creates favorable aromatic stacking interactions with Tyr, Phe, or His residues |
Approaches to Modulate Selectivity Profiles
The modulation of selectivity is a cornerstone of medicinal chemistry, ensuring that a drug candidate interacts with its intended target while minimizing off-target effects. For scaffolds related to azetidinyl-piperidinol, researchers employ several strategies to achieve desired selectivity profiles.
One key approach involves a parallel medicinal chemistry effort, which led to the identification of highly efficient and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL). nih.gov This work highlighted the improved efficiency of carbamates derived from azetidine and piperidine. nih.gov The optimization process for these 3-substituted azetidine carbamate (B1207046) inhibitors was significantly accelerated by the use of inhibitor-bound MAGL crystal structures, a classic example of structure-based drug design. nih.gov This strategy allows for a rational, targeted approach to modifying the scaffold to enhance binding at the desired active site while diminishing interaction with other enzymes.
In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), derivatives incorporating the azetidine ring have demonstrated significant selectivity for β2-containing nAChRs over β4-containing subtypes. nih.gov For instance, a series of isoxazolylpyridine ether compounds showed nanomolar or subnanomolar binding affinities for α4β2- and α4β2*-nAChRs but only very weak affinity for α3β4-nAChRs, with Ki values often exceeding 7000 nM. nih.gov This inherent selectivity is crucial for avoiding unwanted side effects associated with ganglionic α3β4-nAChR modulation. nih.gov
Furthermore, broader strategies in medicinal chemistry, such as the development of 3D-QSAR models (CoMFA and CoMSIA), have been successfully applied to related piperidine and piperazine (B1678402) scaffolds to predict and rationalize selectivity. nih.gov These computational models help identify key structural features that govern selective binding, guiding the synthesis of new analogues with enhanced selectivity profiles, such as for the 5-HT2A receptor over dopamine (B1211576) D2 receptors. nih.gov
Influence of Ring Size and Heteroatom Substitution on Pharmacophore Properties
The three-dimensional structure of a molecule is critical to its biological activity. For the azetidinyl-piperidinol core, the size of the heterocyclic rings and the placement of heteroatoms are defining pharmacophoric elements that profoundly influence potency and receptor recognition.
Research on nAChR partial agonists has provided a clear demonstration of the impact of ring size. nih.gov A comparative study showed that the smaller, four-membered azetidine ring generally confers more potent binding at β2*-nAChRs compared to the larger, five-membered pyrrolidine (B122466) ring or larger bicyclic amine rings. nih.gov For example, expanding the azetidine ring in a potent parent compound (Ki of 23.1 nM at α4β2-nAChR) to a pyrrolidine ring resulted in a significant, 30-fold decrease in potency. nih.gov A further expansion to a 3-azabicyclo[3.1.0]hex-2-yl group led to a dramatic >300-fold loss in binding affinity. nih.gov This suggests that the compact geometry of the azetidine ring provides an optimal spatial orientation of key binding motifs for this specific target.
The substitution pattern on these rings also plays a critical role. In the nAChR series, the deletion of a hydroxyl group from the azetidine ring did not significantly alter binding affinities, indicating that it was not an essential pharmacophoric element for receptor binding in that instance. nih.gov However, replacing the hydroxyl group with an ionizable morpholine (B109124) ring led to a marked decrease in binding affinity, underscoring the sensitivity of the receptor to substitutions at that position. nih.gov
While the compact nature of the azetidine ring can be beneficial for potency, its inherent ring strain is a key chemical property that can influence stability. nih.gov This strain can create the potential for decomposition pathways not observed in larger, less-strained rings like piperidine, and may also present opportunities for metabolic ring-opening. nih.gov However, this same strain contributes to the unique three-dimensional shape that can lead to improved potency and favorable pharmacokinetic profiles compared to related, larger heterocycles. nih.gov
Table 1: Influence of Ring Size on Binding Affinity (Ki, nM) at Rat nAChR Subtypes
| Compound Type | Ring System | α4β2 Ki (nM) | α2β2 Ki (nM) |
|---|---|---|---|
| Parent Compound | Azetidine | 23.1 | 31.6 |
| Ring-Expanded Analogue | Pyrrolidine | >700 | >700 |
| Bicyclic Analogue | 3-azabicyclo[3.1.0]hexane | 213 | >1000 |
This table is adapted from data presented in research on nAChR partial agonists, illustrating how increasing the ring size from the original azetidine scaffold generally leads to a decrease in binding affinity. nih.gov
Bioisosteric Replacement and Scaffold Hopping Research
Bioisosteric replacement and scaffold hopping are powerful strategies in drug discovery used to improve potency, selectivity, and pharmacokinetic properties while maintaining or modifying the core biological activity. The azetidinyl-piperidinol motif has been central to such research.
Azetidine as a Bioisostere for Other Heterocycles
The azetidine ring itself is often used as a bioisostere for other, more common cyclic amines. Its unique properties—a constrained three-dimensional structure, altered basicity (pKa), and different vector projections for substituents compared to larger rings—make it an attractive replacement for fragments within a larger molecule. The smaller ring size can lead to improved metabolic stability and potency.
Comparative Studies of Azetidinyl-Piperidinol with Other Ring Systems
Direct comparative studies have validated the utility of the azetidine moiety. A clear example comes from research into positive allosteric modulators (PAMs) for the mGlu₂ receptor. nih.gov Through a scaffold hopping strategy, researchers identified the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core as a successful bioisosteric replacement for a spiro-oxindole piperidine scaffold. nih.gov This hop led to a new chemical series with improved metabolic stability and potent, selective, and orally bioavailable drug candidates. nih.gov
In the development of nAChR agonists, the azetidine ring was systematically compared against larger rings. nih.gov As detailed in the table above (Table 1), replacing the azetidine with a pyrrolidine or a bicyclic system consistently resulted in a substantial loss of binding potency at the target β2*-nAChRs. nih.gov This demonstrates that for this particular receptor family, the specific conformational constraints and substituent vectors provided by the four-membered azetidine ring are optimal for high-affinity binding, and it cannot be readily replaced by larger, more flexible ring systems without a significant biological penalty. nih.gov
Computational Approaches in Azetidinyl Piperidinol Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. mdpi.com This method is crucial for understanding the binding affinity and interaction energy of a potential drug candidate within the active site of a biological target. mdpi.com The process involves preparing 3D structures of both the ligand (e.g., an azetidinyl-piperidinol derivative) and the target protein. Software suites like Schrödinger and GOLD are commonly used for these simulations. echemcom.comresearchgate.net
In studies involving related heterocyclic compounds, such as azetidin-2-one (B1220530) derivatives, molecular docking has been successfully used to predict their potential as inhibitors of specific enzymes. For instance, a series of novel azetidin-2-one derivatives were docked into the active site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net The results of such studies are often quantified by a docking score or fitness score, which estimates the binding affinity. In one such study, several derivatives showed promising PLP (Piecewise Linear Potential) fitness scores, with some even outperforming the reference ligand. researchgate.net
Ligand-protein interaction analysis is a subsequent step that dissects the specific molecular interactions responsible for binding. This includes identifying hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and amino acid residues in the protein's active site. bldpharm.com For example, in a study of piperidinylpiperidine derivatives as acetyl-CoA carboxylase (ACC) inhibitors, docking simulations were used to determine the probable binding model and understand the key interactions driving their inhibitory activity. semanticscholar.org These analyses are vital for structure-activity relationship (SAR) studies and for guiding the rational design of more potent and selective inhibitors.
Table 1: Example of Molecular Docking Results for Azetidin-2-one Derivatives against EGFR This table is illustrative and based on findings for related azetidinone compounds, as direct data for 1-(Azetidin-3-yl)piperidin-3-ol is not available.
| Compound | Docking Score (PLP Fitness) | Key Interacting Residues (Hypothetical) |
| Derivative A-2 | 77.79 | Met793, Leu718, Gly796 |
| Derivative A-8 | 76.68 | Thr790, Cys797, Asp855 |
| Derivative A-14 | 71.46 | Leu844, Ala743, Val726 |
| Reference Ligand | 71.94 | Met793, Leu718, Gly796 |
Source: Data adapted from a study on azetidin-2-one derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijrar.org By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. researchgate.net
For scaffolds related to this compound, such as piperidine (B6355638) derivatives, QSAR studies have been effectively employed. For example, a 2D-QSAR study was conducted on a series of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives to understand their GPCR-6 inhibitory activity. researchgate.net These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. mdpi.com
The predictive power of a QSAR model is assessed through rigorous statistical validation, using parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE). semanticscholar.org A robust and validated QSAR model can then be used to screen virtual libraries of compounds or to guide the modification of existing compounds to enhance their desired biological activity. researchgate.net
Table 2: Statistical Parameters for a 2D-QSAR Model of Piperidine Derivatives This table is illustrative and based on findings for related piperidine compounds.
| Parameter | Value | Description |
| R² (training set) | 0.9192 | Coefficient of determination for the training set |
| Q² (leave-one-out) | 0.8767 | Cross-validated R² for internal validation |
| R² (test set) | 0.8943 | R² for the external test set |
| RMSE | 0.0959 | Root Mean Square Error |
Source: Data adapted from a study on 1,3-thiazine derivatives, illustrating typical QSAR validation metrics. semanticscholar.org
De Novo Design and Virtual Screening Methodologies
De novo design and virtual screening are powerful computational strategies for identifying novel hit compounds from large chemical libraries. Virtual screening involves the use of computational methods to screen vast databases of compounds against a specific biological target, prioritizing those that are most likely to be active. researchgate.net This can be done using either ligand-based or structure-based approaches. Ligand-based methods rely on the knowledge of known active compounds to find others with similar properties, while structure-based virtual screening uses docking to assess the binding of library compounds to the target's active site. researchgate.net
In the context of identifying novel inhibitors, a virtual screening campaign could be launched to find compounds that are structurally similar to this compound or that are predicted to bind to a target of interest. For example, a supercomputer-based virtual screening of a large natural product library identified a diketopiperazine/piperidine alkaloid as a potential broad-spectrum coronaviral entry inhibitor. nih.gov
De novo design, on the other hand, is a computational method for generating entirely new molecular structures with desired pharmacological properties. These algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of a protein's active site, aiming to create novel compounds with optimal interactions. This approach can lead to the discovery of unique chemical scaffolds that may not be present in existing compound libraries.
Prediction of Binding Modes and Mechanistic Hypotheses
A primary goal of computational approaches like molecular docking is to predict the binding mode of a ligand within a protein's active site. bldpharm.com An accurate prediction of the binding mode provides a three-dimensional model of the ligand-protein complex, which can be used to generate mechanistic hypotheses about how the ligand exerts its biological effect. For instance, identifying that a ligand forms a crucial hydrogen bond with a specific amino acid residue can suggest that this interaction is key to its inhibitory activity. bldpharm.com
In studies of related heterocyclic systems, the prediction of binding modes has been instrumental. For example, in the investigation of indole (B1671886) acylguanidines as BACE1 inhibitors, the predicted binding modes revealed critical hydrogen bonding interactions with the catalytic aspartic acid residues, Asp32 and Asp228. researchgate.net This information is invaluable for understanding the mechanism of action and for designing next-generation compounds with improved potency and selectivity.
Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode and the flexibility of the protein. researchgate.net By analyzing the trajectory of an MD simulation, researchers can confirm the stability of key interactions and gain a more dynamic understanding of the binding event.
Future Research Directions for 1 Azetidin 3 Yl Piperidin 3 Ol and Analogues
Exploration of Novel Synthetic Pathways to Access Diverse Analogues
Future research will likely focus on creating a wider range of analogues of 1-(Azetidin-3-yl)piperidin-3-ol. A key area of development will be the use of diversity-oriented synthesis (DOS) to generate extensive libraries of related compounds. nih.gov This approach allows for the creation of molecules with significant structural variety, which is crucial for exploring new chemical spaces and identifying new biological activities. nih.gov
The synthesis of the core azetidine (B1206935) structure can be challenging, but it is a critical component for these explorations. nih.gov One promising method involves the iodocyclisation of homoallylamines, which can produce functionalized 2-(iodomethyl)azetidine derivatives at room temperature. researchgate.net These intermediates can then be further modified to create a diverse set of analogues.
Another avenue for future synthetic exploration is the development of multi-component reactions. For instance, a three-component reaction involving chroman-4-one, arylhydrazonals, and ammonium (B1175870) acetate (B1210297) has been used to create chromenopyridines under high pressure, suggesting that similar innovative methods could be developed for azetidinyl-piperidinol analogues. mdpi.com
Advanced Strategies for Stereochemical Control in Synthesis
The stereochemistry of this compound and its analogues is critical for their biological activity. Advanced strategies for controlling stereochemistry during synthesis will be a major focus of future research. The iodocyclisation of homoallylamines, for example, can stereoselectively produce functionalized azetidine derivatives. researchgate.net By adjusting reaction conditions, such as temperature, it is possible to favor the formation of specific stereoisomers. researchgate.net
Furthermore, the stereochemical outcome of reactions can sometimes be diverted to produce different but related scaffolds, such as pyrrolidines instead of azetidines, through thermal isomerisation. researchgate.net Understanding and controlling these isomerization pathways will be crucial for the selective synthesis of desired stereoisomers. This level of control supports the creation of compounds with specific three-dimensional arrangements, which is essential for optimizing interactions with biological targets.
Development of Targeted Chemical Probes Based on Azetidinyl-Piperidinol Scaffolds
The development of high-quality chemical probes is essential for understanding complex biological processes. nih.gov The azetidinyl-piperidinol scaffold can serve as a foundation for creating such probes. These tools are designed to interact selectively with specific biological targets, allowing researchers to investigate the function of individual proteins within cellular networks. nih.gov
A well-designed chemical probe should have high affinity and selectivity for its target, a clearly defined mechanism of action, and the availability of structurally similar but inactive control compounds. nih.gov The development of such probes based on the azetidinyl-piperidinol structure could help to identify new therapeutic targets and validate existing ones. Phenotypic screening, a target-agnostic approach, could be particularly useful in discovering previously unknown biological activities for these compounds. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are becoming increasingly important in drug discovery and are expected to play a significant role in the future development of this compound analogues. nih.govmdpi.com These technologies can analyze vast chemical spaces and identify patterns that can guide the design of new molecules with desired therapeutic properties. mdpi.com
ML algorithms can be trained to predict various properties of molecules, including their biological activity, pharmacokinetic profiles, and potential toxicity. mdpi.com Generative models, a type of deep learning, can even propose novel molecular structures that are optimized for specific therapeutic goals. mdpi.com For instance, recurrent neural networks have been used to develop new derivatives of existing drugs. mdpi.com The application of these computational tools can significantly accelerate the design and optimization of azetidinyl-piperidinol-based drug candidates. nih.govrjsvd.com
Expanding the Scope of Azetidinyl-Piperidinol as a Privileged Scaffold in Emerging Therapeutic Areas
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.netnih.gov The azetidinyl-piperidinol structure has the potential to be recognized as such a scaffold. Many existing privileged scaffolds, such as pyrazole (B372694) and pyridazine, are heterocyclic compounds that have led to the development of numerous drugs. researchgate.netnih.gov
Future research should aim to explore the therapeutic potential of the azetidinyl-piperidinol scaffold in a wide range of diseases. By systematically modifying the core structure and evaluating the biological activity of the resulting analogues, it may be possible to identify new treatments for various conditions. The versatility of this scaffold suggests that it could be adapted to target a diverse array of biological pathways, leading to the development of novel therapies for emerging health challenges. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)piperidin-3-ol, and how do their yields and purities compare?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination strategies. For example:
- Route 1: Reacting azetidine-3-amine with a piperidin-3-ol derivative under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) to form the azetidine-piperidine linkage. Yields range from 45–60% with >90% purity after column chromatography .
- Route 2: Functionalizing preformed piperidin-3-ol scaffolds via azetidine ring closure using tert-butyl carbamate (Boc) protection/deprotection steps. This method improves regioselectivity but requires additional purification steps .
| Synthetic Route | Key Reagents | Yield | Purity |
|---|---|---|---|
| Mitsunobu coupling | DIAD, PPh₃ | 55% | 92% |
| Boc-mediated closure | Boc₂O, TFA | 48% | 89% |
Q. How can the stereochemistry and structural conformation of this compound be experimentally validated?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., similar to stereochemical validation of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol in PubChem data) .
- NMR Spectroscopy: Analyze coupling constants (e.g., ) and NOESY correlations to confirm chair conformations in piperidine rings and azetidine puckering .
- Chiral HPLC: Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to assess stereochemical purity .
Advanced Research Questions
Q. What in silico strategies are effective for predicting metabolic pathways and toxicity profiles of this compound?
Methodological Answer:
- Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential cytochrome P450 (CYP) oxidation sites. For example, the hydroxyl group on piperidin-3-ol is a likely target for Phase I metabolism, as seen in related piperidine derivatives .
- Toxicity Profiling: Apply QSAR models to predict hepatotoxicity or hERG channel inhibition. Molecular docking can assess interactions with off-target receptors (e.g., σ receptors) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Standardization: Control variables such as cell line selection (e.g., primary astrocytes vs. immortalized lines), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Orthogonal Validation: Confirm receptor binding affinity (e.g., via SPR or ITC) after initial cell-based assays. For example, discrepancies in anticonvulsant activity may arise from differences in blood-brain barrier permeability, requiring in vivo validation .
Q. What strategies mitigate challenges in designing selective receptor-binding assays for this compound?
Methodological Answer:
- Functional Group Masking: Temporarily protect the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) to isolate azetidine’s contribution to binding .
- Competitive Binding Studies: Use radiolabeled analogs (e.g., -ligands) in displacement assays to quantify affinity for targets like opioid or serotonin receptors. Cross-validate with CRISPR-edited receptor-null cell lines to confirm specificity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Solvent Screening: Use a standardized shake-flask method with HPLC quantification. For example, solubility in ethanol (45 mg/mL) vs. hexane (<1 mg/mL) aligns with its amphiphilic nature .
- pH-Dependent Studies: Assess ionization states (pKa ~9.5 for piperidine nitrogen) to explain discrepancies in aqueous solubility at physiological vs. alkaline conditions .
| Solvent | Solubility (mg/mL) | pH |
|---|---|---|
| Ethanol | 45 | 7.4 |
| Water | 12 | 7.4 |
| Water | 28 | 9.0 |
Experimental Design Considerations
Q. What are the critical parameters for optimizing solid-state stability in salt or cocrystal forms of this compound?
Methodological Answer:
- Salt Formation: Screen counterions (e.g., tartrate, hydrochloride) using hot-stage microscopy and PXRD. For example, tartrate salts of structurally similar azetidine derivatives exhibit improved thermal stability (decomposition >200°C) .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor polymorphic transitions via DSC and FTIR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

